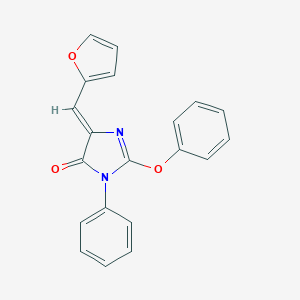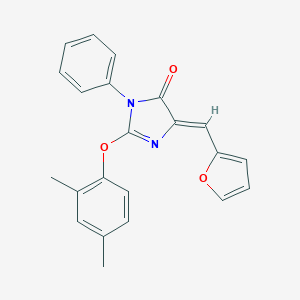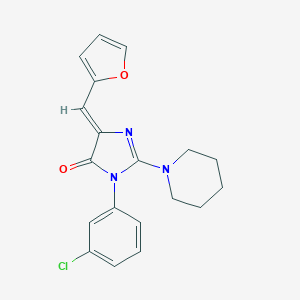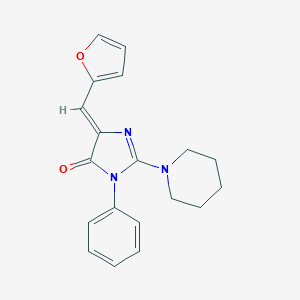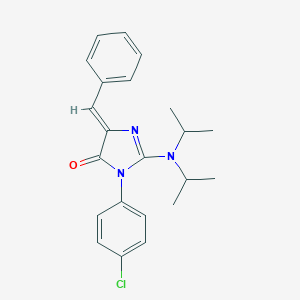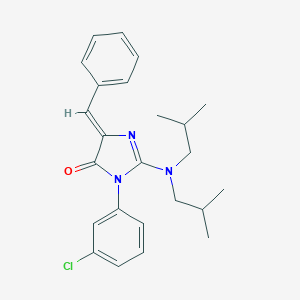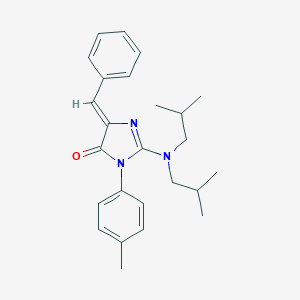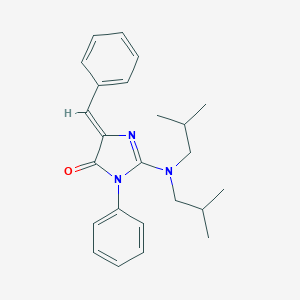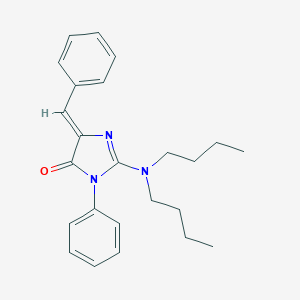![molecular formula C15H18O2 B295979 2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
2-Phenyl-1-oxaspiro[2.7]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-oxaspiro[2.7]decan-4-one, also known as spirocyclic ketone, is a versatile compound with unique chemical and physical properties. It has been widely used in various fields, including medicinal chemistry, organic synthesis, and material science, due to its remarkable structural features and biological activities.7]decan-4-one.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-oxaspiro[2.7]decan-4-one is not fully understood, but several studies have suggested that this compound ketones may act through multiple pathways. For instance, this compound ketones have been shown to inhibit the activity of several key enzymes, including topoisomerase II, proteasome, and histone deacetylase. Moreover, this compound ketones can induce the production of reactive oxygen species and activate the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound ketones can modulate the expression of several genes involved in cell proliferation, differentiation, and apoptosis. At high concentrations, this compound ketones can induce oxidative stress, DNA damage, and cell death. Moreover, this compound ketones can affect the function of several organs, including the liver, kidney, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-1-oxaspiro[2.7]decan-4-one has several advantages and limitations for lab experiments. One of the main advantages is its unique structural features, which make it an ideal scaffold for the design and synthesis of novel bioactive compounds. Moreover, this compound ketones are relatively easy to prepare and can be obtained in high yields. However, one of the main limitations is their potential toxicity and side effects, which need to be carefully evaluated before using them in biological assays.
Direcciones Futuras
There are several future directions for the research on 2-Phenyl-1-oxaspiro[2.7]decan-4-one. One of the most promising directions is the development of this compound ketones as anti-cancer agents. Several studies have shown that this compound ketones can selectively inhibit the growth of cancer cells, and further optimization of their structure and activity may lead to the discovery of new anti-cancer drugs. Moreover, this compound ketones can be used as molecular probes to study the function of key enzymes and signaling pathways involved in various biological processes.
Métodos De Síntesis
The synthesis of 2-Phenyl-1-oxaspiro[2.7]decan-4-one can be achieved through several methods, including the reaction of 1,3-dicarbonyl compounds with phenylhydrazine, the cyclization of α-diketones with hydrazine derivatives, and the condensation of α,β-unsaturated ketones with hydrazine hydrate. Among these methods, the condensation of α,β-unsaturated ketones with hydrazine hydrate is the most commonly used and efficient approach to prepare this compound ketones.
Aplicaciones Científicas De Investigación
2-Phenyl-1-oxaspiro[2.7]decan-4-one has been extensively studied for its biological activities and potential applications in medicinal chemistry. Several studies have shown that this compound ketones exhibit significant anti-tumor, anti-inflammatory, and anti-viral activities. For example, a recent study reported that this compound ketones can selectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound ketones have been found to be effective against various viral infections, including influenza, herpes simplex, and hepatitis B.
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
2-phenyl-1-oxaspiro[2.7]decan-4-one |
InChI |
InChI=1S/C15H18O2/c16-13-10-6-1-2-7-11-15(13)14(17-15)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
Clave InChI |
FSBZWAGBLYKZFO-UHFFFAOYSA-N |
SMILES |
C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1 |
SMILES canónico |
C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


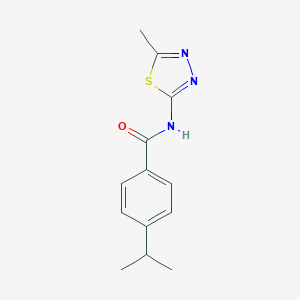
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
